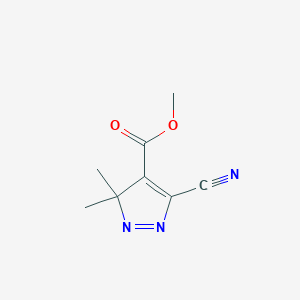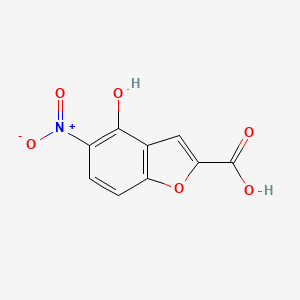
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid typically involves the nitration of benzofuran derivatives followed by hydroxylation and carboxylation. One common method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives . Another approach includes the use of microwave-assisted synthesis to obtain benzofuran compounds .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed cycloisomerization . These methods are favored for their efficiency and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and anti-tumor properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These actions make it effective in dealing with certain cardiac conditions.
Comparaison Avec Des Composés Similaires
Amiodarone: A well-known benzofuran derivative used as an antiarrhythmic agent.
Angelicin: Exhibits anti-inflammatory and anti-tumor properties.
Bergapten: Known for its photosensitizing effects.
Nodekenetin: Has potential anti-cancer activities.
Xanthotoxin: Used in the treatment of skin disorders.
Usnic Acid: Exhibits antibacterial and antifungal properties.
Uniqueness: 4-Hydroxy-5-nitro-1-benzofuran-2-carboxylic acid is unique due to its specific combination of hydroxyl, nitro, and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
88220-84-2 |
|---|---|
Formule moléculaire |
C9H5NO6 |
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
4-hydroxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-8-4-3-7(9(12)13)16-6(4)2-1-5(8)10(14)15/h1-3,11H,(H,12,13) |
Clé InChI |
UJNIHCFKDVOFBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(O2)C(=O)O)C(=C1[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
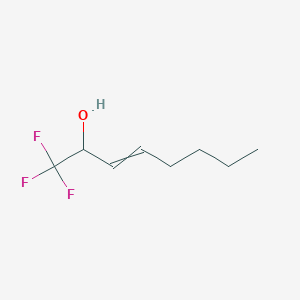
![(NE)-N-[1-(4-ethoxyphenyl)-2-(4-nitrophenyl)iminoethylidene]hydroxylamine](/img/structure/B14400756.png)

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
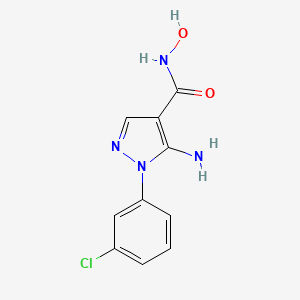
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)
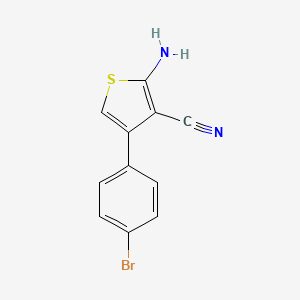

![3,3-Dimethyl-4-[4-(trifluoromethoxy)phenyl]butan-2-one](/img/structure/B14400785.png)

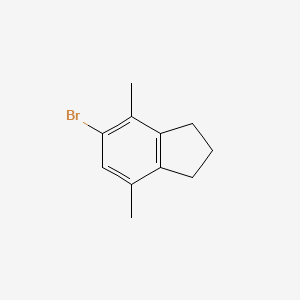
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)
